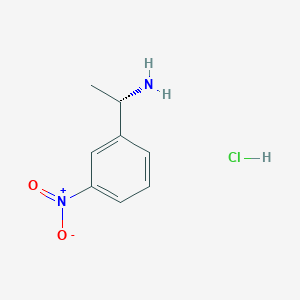

(S)-1-(3-nitrophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(3-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-3-2-4-8(5-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBMZMKEBCIDPD-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462985 | |

| Record name | (S)-1-(3-nitrophenyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839709-98-7 | |

| Record name | (S)-1-(3-nitrophenyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-1-(3-nitrophenyl)ethanamine Hydrochloride

Abstract: This technical guide provides a comprehensive examination of the core physical properties of (S)-1-(3-nitrophenyl)ethanamine hydrochloride (CAS No. 839709-98-7), a chiral amine of significant interest in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale and established methodologies for the characterization of its molecular structure, physicochemical properties, optical activity, and spectroscopic profile. The protocols described herein are grounded in authoritative pharmacopeial standards to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Chiral Building Block

This compound is a key chiral intermediate used in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its stereospecific configuration at the alpha-carbon makes it an invaluable building block in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical to therapeutic efficacy and safety. The nitrophenyl moiety offers a versatile chemical handle for further functionalization, while the primary amine provides a nucleophilic center for forming a wide array of chemical bonds.

The hydrochloride salt form is deliberately chosen to enhance the compound's stability and aqueous solubility, crucial attributes for handling, formulation, and reaction kinetics in drug development.[2] A thorough understanding and rigorous verification of its physical properties are not merely a matter of quality control; they are foundational to developing robust, repeatable, and scalable synthetic processes. This guide elucidates the critical parameters of this compound and the causality behind the selection of analytical techniques for their verification.

Molecular and Structural Properties

The identity and purity of this compound are established through its fundamental molecular and structural characteristics.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | (S)-3-Nitro-α-methylbenzylamine hydrochloride | [2] |

| CAS Number | 839709-98-7 | [2][3][4] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][5] |

| Molecular Weight | 202.64 g/mol | [2][6] |

| Appearance | White to light yellow crystalline solid | [2] |

Chemical Structure:

Caption: The structure reveals a chiral center at the ethylamine carbon and a nitro group at the meta position of the phenyl ring.

Physicochemical Characterization

Melting Range

The melting range of a crystalline solid is a critical indicator of its purity. A sharp and defined melting range typically suggests a high-purity compound, whereas a broad melting range often indicates the presence of impurities, which depress and widen the melting point.

While specific experimental data for CAS 839709-98-7 is not consistently reported across public sources, related nitrophenylethylamine hydrochlorides melt with decomposition at temperatures approaching or exceeding 200°C. For instance, the analogous 4-nitro isomer is reported to melt at 200°C with decomposition.[7]

We employ the capillary melting point method, as it provides a clear, observable endpoint and is the standard method described in the United States Pharmacopeia (USP). The choice of a slow heating rate (e.g., 1°C/minute) near the expected melting point is crucial. A rapid heating rate can lead to an artificially elevated and broad melting range due to inefficient heat transfer from the apparatus to the sample.

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing.

-

Capillary Loading: Load the powdered sample into a capillary tube (0.8–1.2 mm internal diameter) to a packed height of 2.5–3.5 mm.[8]

-

Apparatus Setup: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 10°C below the expected onset of melting.

-

Measurement: Decrease the heating rate to 1 ± 0.5°C per minute.[3]

-

Data Recording: Record the temperature at which the substance is first observed to collapse or form a liquid phase (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting range.[3]

Solubility Profile

The conversion of the parent amine to its hydrochloride salt is a common strategy to improve aqueous solubility, which is vital for many pharmaceutical applications. The salt is generally soluble in water and polar solvents.[9]

The "shake-flask" method is the gold standard for determining equilibrium solubility because it allows the system to reach thermodynamic equilibrium, providing a true measure of the compound's intrinsic solubility under specific conditions (pH, temperature).[10] This is more reliable than kinetic solubility tests, which can overestimate solubility by creating supersaturated solutions.[11] We test solubility in buffers relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8) as specified by regulatory guidelines for biopharmaceutics classification.[12]

-

Preparation: Prepare buffer solutions (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, phosphate buffer pH 6.8).

-

Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer, ensuring undissolved solid remains visible.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Processing: After incubation, allow the vials to stand to let solids settle. Withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved particles.

-

Quantification: Accurately dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Express the solubility in units such as mg/mL or µg/mL.

Optical Properties: Confirmation of Stereochemical Integrity

As a chiral molecule, the most definitive physical property of this compound is its ability to rotate the plane of polarized light. The direction and magnitude of this rotation are unique to the (S)-enantiomer.

The specific rotation, [α], is a standardized measure that accounts for experimental variables like concentration and path length, allowing for comparison across different laboratories and batches. The choice of solvent is critical, as solvent-solute interactions (especially hydrogen bonding) can significantly influence the observed rotation.[13] Therefore, the solvent, concentration, temperature, and wavelength (typically the sodium D-line at 589 nm) must be precisely controlled and reported.

-

Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a standard solution (e.g., sucrose solution).

-

Solution Preparation: Accurately weigh a specified amount of the compound (c, in g/100 mL) and dissolve it in a specified solvent (e.g., methanol or water) in a volumetric flask.

-

Blank Measurement: Fill the polarimeter cell (of known path length, l, in decimeters) with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse and fill the same cell with the prepared sample solution. Ensure no air bubbles are present in the light path.

-

Data Acquisition: Measure the observed rotation (α) at a constant temperature (t). The measurement should be performed promptly after solution preparation.[14]

-

Calculation: Calculate the specific rotation using the formula: [α]ᵗλ = 100α / (l * c)

Caption: Workflow for core physical property characterization.

Spectroscopic Profile

Spectroscopic analysis provides an orthogonal confirmation of the molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum confirms the presence and connectivity of hydrogen atoms in the molecule. While a spectrum for the specific (S)-hydrochloride salt is not publicly available, data from the racemic hydrochloride and free base allow for a reliable prediction.[8][15]

-

Aromatic Protons (Ar-H): Four protons expected in the aromatic region (~7.5-8.5 ppm). Due to the meta-nitro substitution, complex splitting patterns (multiplets) are anticipated.

-

Methine Proton (-CH-): One proton at the chiral center, appearing as a quartet due to coupling with the adjacent methyl group (~4.5-5.0 ppm).

-

Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield (~8.5-9.5 ppm), which is exchangeable with D₂O.

-

Methyl Protons (-CH₃): Three protons appearing as a doublet due to coupling with the methine proton (~1.7-2.0 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the molecule.

-

N-H Stretch (Ammonium): A very broad and strong absorption band is expected in the range of 2800-3200 cm⁻¹, characteristic of an amine salt.

-

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic peaks are expected: one for the asymmetric stretch (~1520-1550 cm⁻¹) and one for the symmetric stretch (~1340-1360 cm⁻¹).

-

Aromatic C=C Bending: Overtone and combination bands appear in the 1650-2000 cm⁻¹ region, and out-of-plane bending vibrations are found below 900 cm⁻¹.

Caption: Relationship between molecular chirality and optical rotation.

Stability and Storage

Amine hydrochloride salts are generally stable crystalline solids. However, similar compounds are noted to be potentially hygroscopic and light-sensitive.[9]

-

Recommended Storage: The compound should be stored in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[2]

-

Handling: To maintain integrity, protect the compound from moisture and direct sunlight. Use appropriate personal protective equipment, as nitrated aromatic compounds should be handled with care.

References

-

U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature. Available at: [Link]

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Available at: [Link]

-

Bepharm.Ltd. 1-(3-nitrophenyl)ethan-1-amine hydrochloride Product Page. Available at: [Link]

-

NIST Chemistry WebBook. Ethanone, 1-(3-nitrophenyl)-. Available at: [Link]

-

ResearchGate. Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). Available at: [Link]

-

ExportersIndia. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. Available at: [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies. Available at: [Link]

-

LookChem. Cas 839709-98-7, 3-NITRO-(S)-ALPHAMETHYLBENZYLAMINE.HCL. Available at: [Link]

-

Tandfonline. A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Available at: [Link]

-

PubMed. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. Available at: [Link]

Sources

- 1. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 839709-98-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chemshuttle.com [chemshuttle.com]

- 5. keyorganics.net [keyorganics.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 1-(3-nitrophenyl)ethanaMine hydrochloride(92259-19-3) 1H NMR spectrum [chemicalbook.com]

- 9. 1-(3-Nitrophenyl)ethanamine synthesis - chemicalbook [chemicalbook.com]

- 10. 1-(3-NITRO-PHENYL)-ETHYLAMINE | CymitQuimica [cymitquimica.com]

- 11. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 12. scbt.com [scbt.com]

- 13. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 839709-98-7|this compound|BLD Pharm [bldpharm.com]

- 15. 1-(3-Nitrophenyl)ethanamine(90271-37-7) 1H NMR [m.chemicalbook.com]

(S)-1-(3-nitrophenyl)ethanamine hydrochloride chemical structure

An In-Depth Technical Guide to (S)-1-(3-nitrophenyl)ethanamine Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, application, and safe handling. The structure is designed to logically follow a researcher's journey from initial compound consideration to practical application.

Core Molecular Identity and Physicochemical Properties

This compound is a chiral amine salt. The "(S)" designation denotes the specific stereochemical configuration at the chiral center, which is paramount for its utility in asymmetric synthesis, particularly for active pharmaceutical ingredients (APIs).[1][2] The hydrochloride salt form is often preferred over the free base due to its enhanced stability, crystallinity, and solubility in certain solvents, which simplifies handling, purification, and formulation.[2]

Chemical Structure

The molecule consists of an ethylamine backbone attached to a benzene ring at the first carbon. This carbon is the stereocenter. A nitro group (NO₂) is substituted at the meta-position (position 3) of the phenyl ring.

Caption: Conceptual workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Step 1 (Protection): The amine group is a strong activating group and would interfere with the nitration reaction, potentially leading to undesired side products or oxidation. Protecting it as an amide deactivates the ring slightly and prevents these side reactions.

-

Step 2 (Nitration): The use of a nitrating mixture (concentrated nitric and sulfuric acids) is a standard and effective method for electrophilic aromatic substitution to introduce a nitro group. [3]The acetylamino group is an ortho-, para-director; however, steric hindrance from the ethyl group can favor meta-substitution to some degree, and reaction conditions can be optimized to achieve the desired 3-nitro isomer.

-

Step 3 (Deprotection): Acid-catalyzed hydrolysis with hydrochloric acid is a robust method for cleaving the amide bond. [3]Critically, this step simultaneously liberates the free amine and forms the desired hydrochloride salt in a single operation, which often precipitates from the reaction mixture, aiding in its isolation.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and stereochemical integrity of the final product is non-negotiable. A multi-technique approach provides a self-validating system where the results from each analysis corroborate the others.

Analytical Workflow

The following workflow ensures a comprehensive characterization of the synthesized compound.

Caption: Integrated workflow for comprehensive analytical validation.

Expected Spectroscopic Data

This table outlines the expected signals from key analytical techniques. This serves as a benchmark for researchers interpreting their experimental data.

| Technique | Expected Observations | Rationale |

| ¹H NMR | ∙ Multiplet/doublet of doublets for aromatic protons (~7.5-8.5 ppm).∙ Quartet for the methine proton (-CH) (~4.5-5.0 ppm).∙ Doublet for the methyl protons (-CH₃) (~1.6-1.8 ppm).∙ Broad singlet for the amine protons (-NH₃⁺) (variable, ~9.0 ppm). | The chemical shifts are influenced by the electron-withdrawing nitro group and the positively charged ammonium ion. Coupling patterns (quartet, doublet) confirm the ethylamine fragment. |

| ¹³C NMR | ∙ 4 distinct aromatic carbon signals (~120-150 ppm).∙ Signal for the C-NO₂ carbon (~148 ppm).∙ Methine carbon signal (~50-55 ppm).∙ Methyl carbon signal (~20-25 ppm). | Confirms the carbon skeleton and the presence of different electronic environments for the aromatic carbons. |

| FT-IR (cm⁻¹) | ∙ ~3000-2800 (N-H stretch from NH₃⁺).∙ ~1530 and ~1350 (Asymmetric and symmetric N-O stretch of NO₂).∙ ~1600-1450 (C=C aromatic ring stretches). | Provides direct evidence for the key functional groups: the ammonium salt and the nitro group. |

| Mass Spec (ESI+) | [M+H]⁺ (for the free base) at m/z 167.08. | Detects the protonated free amine (C₈H₁₀N₂O₂), confirming the molecular mass of the organic component. The full salt mass is 202.64 g/mol . [4][5] |

| Chiral HPLC | A single major peak when using a suitable chiral stationary phase. | This is the definitive test for enantiomeric purity (e.g., >99% e.e.). The method must be validated with a racemic mixture to ensure the separation of both (S) and (R) enantiomers. |

Applications in Drug Development

This compound is primarily used as a chiral intermediate in the synthesis of more complex molecules, especially APIs. [1][2]The presence of three distinct functional handles—the chiral primary amine, the aromatic ring, and the nitro group—makes it a versatile building block.

-

Chiral Amine: The primary amine is a key nucleophile for forming amide, sulfonamide, or other C-N bonds, transferring its stereochemistry to the target molecule.

-

Nitro Group: The nitro group can be readily reduced to an aniline. This new amino group can then be used for a subsequent coupling reaction, effectively making the original compound a chiral diamine precursor.

-

Aromatic Ring: The phenyl ring serves as a scaffold that can be further functionalized if required.

Its role as an intermediate is crucial for creating single-enantiomer drugs, which is a regulatory and efficacy standard in the modern pharmaceutical industry.

Safety and Handling: An EHS Protocol

Working with nitrophenyl compounds requires strict adherence to safety protocols. The information below is synthesized from safety data sheets for this and structurally related compounds. [6][7][8]Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Hazard Identification

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation. | GHS07 (Exclamation Mark) |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation. | GHS05 (Corrosion) |

Recommended Handling and PPE Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust. [1]2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [7] * Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique. [7] * Skin and Body Protection: Wear a lab coat or a chemical-resistant suit. [7]3. Handling Practices: Avoid formation of dust. [7]Do not eat, drink, or smoke in the work area. [6]Wash hands thoroughly after handling. [6]4. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth and immediately call a physician or poison center. [6] * If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water. [6] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist. [6] * If Inhaled: Move person into fresh air. [7]

-

References

-

(S)-1-(3-Nitrophenyl)ethanamine - Introduction. ChemBK. [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

-

(S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications. ExportersIndia. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

-

(1R)-1-(3-Nitrophenyl)ethanamine hydrochloride | CAS 297730-27-9. Chemical-Suppliers. [Link]

- CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

Sources

- 1. chembk.com [chembk.com]

- 2. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]

- 3. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. (1R)-1-(3-Nitrophenyl)ethanamine hydrochloride | CAS 297730-27-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to (S)-1-(3-nitrophenyl)ethanamine hydrochloride (CAS Number: 297730-25-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3-nitrophenyl)ethanamine hydrochloride is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its unique structure, featuring a stereocenter adjacent to both an amino group and a nitrophenyl ring, provides a versatile scaffold for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of this compound, covering its chemical and physical properties, detailed synthesis methodologies for both the racemic precursor and its enantiomerically pure form, comprehensive analytical characterization techniques, and a review of its applications in drug discovery and development. The protocols and insights provided herein are intended to equip researchers with the practical knowledge required for the effective utilization of this valuable synthetic intermediate.

Introduction

Chiral amines are fundamental components in a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these molecules is often critical to their biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This compound, with its defined stereocenter, serves as a crucial starting material for introducing chirality early in a synthetic sequence, an efficient strategy in the development of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2]

The presence of a nitro group on the aromatic ring and a primary amine on the chiral center imparts a unique reactivity profile to the molecule. The amine functionality allows for a wide range of modifications, including acylation and alkylation, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization. This dual reactivity makes it a highly versatile intermediate in multi-step synthetic pathways.

This technical guide provides a holistic overview of this compound, from its synthesis and purification to its analytical characterization and application, grounded in established scientific principles and methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 297730-25-7 | [3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [4] |

| Molecular Weight | 202.64 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 136-139 °C | [4] |

| Solubility | Soluble in water and polar organic solvents | [2][4] |

| Storage | Store at 2-8°C, protected from light and moisture.[3] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a multi-step process that typically involves the preparation of the racemic amine followed by chiral resolution.

Synthesis of Racemic 1-(3-nitrophenyl)ethanamine

The racemic amine is commonly synthesized from 3'-nitroacetophenone. A robust and scalable two-step process involves the formation of an oxime intermediate followed by its reduction.

Protocol: Chiral Resolution with a Tartaric Acid Derivative

-

Materials: Racemic 1-(3-nitrophenyl)ethanamine, a chiral resolving agent (e.g., L-(+)-tartaric acid or one of its derivatives like di-p-toluoyl-L-tartaric acid), a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents), aqueous sodium hydroxide, hydrochloric acid.

-

Procedure:

-

Dissolve the racemic amine in a suitable solvent and heat the solution.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.

-

Slowly add the resolving agent solution to the amine solution.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can improve the yield.

-

Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the amine in the salt can be checked at this stage by chiral HPLC after liberating a small sample. If necessary, the salt can be recrystallized to improve its purity.

-

Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate) and add an aqueous solution of a base (e.g., sodium hydroxide) to liberate the free amine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-1-(3-nitrophenyl)ethanamine.

-

Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

-

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include those for the aromatic protons (with splitting patterns characteristic of a meta-substituted benzene ring), the methine proton of the chiral center, the methyl group protons, and the protons of the ammonium group.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Expected signals correspond to the aromatic carbons, the chiral methine carbon, and the methyl carbon. The spectrum for a related compound, 2-nitro-1-(3-nitrophenyl)ethanol, shows aromatic carbon signals in the range of 121-148 ppm and the carbon bearing the hydroxyl group at around 70 ppm. [5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations of the primary ammonium group.

-

Asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

-

C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

-

C=C stretching vibrations of the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Chromatographic Analysis for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. [6][7][8] Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating chiral amines. [6]* Mobile Phase: A normal-phase eluent system, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol, is commonly used. [7]* Additive: For basic compounds like amines, the addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and reduce tailing. [6]* Detection: UV detection is typically used, with the wavelength set to an absorbance maximum of the nitrophenyl chromophore (e.g., 254 nm).

-

Sample Preparation: A dilute solution of the compound in the mobile phase or a compatible solvent is prepared and filtered before injection.

-

Analysis: The retention times of the two enantiomers will differ on the chiral column. The enantiomeric excess is calculated from the relative peak areas of the (S) and (R) enantiomers.

Applications in Pharmaceutical Synthesis

This compound is a valuable chiral building block for the synthesis of various active pharmaceutical ingredients (APIs). [2]Its utility stems from the ability to introduce a specific stereocenter and the presence of two distinct functional groups that can be selectively manipulated.

While specific, publicly available examples of its direct use in the synthesis of commercial drugs are limited, its structural motif is present in numerous developmental and patented compounds. The general synthetic strategies involve:

-

Amide or Sulfonamide Formation: The primary amine can be readily acylated or sulfonylated to form a wide range of derivatives, which are common functionalities in drug molecules.

-

Reductive Amination: The amine can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.

-

Modification of the Nitro Group: The nitro group can be reduced to an aniline derivative, which can then undergo a variety of transformations, such as diazotization followed by substitution, or further N-alkylation or acylation. This dual functionality allows for the construction of complex heterocyclic systems.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is generally considered harmful if swallowed and may cause skin and eye irritation. [4]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [4]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable chiral building block for organic synthesis, particularly in the field of drug discovery and development. Its synthesis, while requiring a multi-step process including a critical chiral resolution step, is achievable through well-established chemical transformations. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application. This guide provides a comprehensive overview to aid researchers in harnessing the synthetic potential of this important chiral amine.

References

[5]The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

[9]Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

[10]National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

[7]LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

[4]ChemBK. (n.d.). (S)-1-(3-Nitrophenyl)ethanamine. Retrieved from [Link]

[8]Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-843.

[11]Unknown. (n.d.). Manufacturing Process. Retrieved from [Link]

[12]National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

[13]The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

[14]Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

[1]Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

[15]Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

[16]LookChem. (n.d.). 1-(3-Nitrophenyl)ethanone oxime. Retrieved from [Link]

[17]ResearchGate. (n.d.). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

[18]National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

[19]Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Retrieved from

[20]ResearchGate. (n.d.). Figure S30. 13 C NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). Retrieved from [Link]

[21]Pires, M. M., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. Molecules, 29(7), 1637.

[22]Davis, F. A., & Szewczyk, J. M. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518–6519.

[23]Britton, J., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1188–1213.

[24]Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]

[25]Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

[26]ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Retrieved from [Link]

[27]MDPI. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Retrieved from [Link]

[28]SIELC Technologies. (2018, February 16). 3-Nitroacetophenone. Retrieved from [Link]

[29]PharmTech. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

[30]Figshare. (n.d.). Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Retrieved from [Link]

[2]ExportersIndia. (n.d.). (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. Retrieved from [Link]

[31]Pharmaceutical Technology. (2013, March 1). Advancing API Synthesis. Retrieved from [Link]

Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. Retrieved from [Link]

[32]National Center for Biotechnology Information. (n.d.). m-Nitroacetophenone. PubChem. Retrieved from [Link]

[33]CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

[34]MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

[35]ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. uma.es [uma.es]

- 9. is.muni.cz [is.muni.cz]

- 10. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 11. environmentclearance.nic.in [environmentclearance.nic.in]

- 12. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 13. rsc.org [rsc.org]

- 14. onyxipca.com [onyxipca.com]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. 1-(3-Nitrophenyl)ethanone oxime|lookchem [lookchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 19. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sciencemadness.org [sciencemadness.org]

- 25. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine [mdpi.com]

- 28. 3-Nitroacetophenone | SIELC Technologies [sielc.com]

- 29. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]

- 30. Collection - Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols - Journal of the American Chemical Society - Figshare [figshare.com]

- 31. pharmtech.com [pharmtech.com]

- 32. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. files01.core.ac.uk [files01.core.ac.uk]

- 34. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 35. researchgate.net [researchgate.net]

(S)-1-(3-nitrophenyl)ethanamine hydrochloride molecular weight

An In-Depth Technical Guide to (S)-1-(3-Nitrophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications

Executive Summary

This compound is a critical chiral building block in modern organic and medicinal chemistry. Its unique structure, featuring a defined stereocenter, a reactive primary amine, and a versatile nitrophenyl moiety, makes it a valuable precursor for the asymmetric synthesis of complex molecular targets, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physicochemical properties, outlines a detailed, field-proven methodology for its synthesis and purification, establishes a robust framework for its analytical characterization, and discusses its applications in drug development. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal reasoning behind experimental choices to ensure both scientific integrity and practical utility.

Introduction: The Strategic Importance of a Chiral Amine

Chiral amines are foundational components in a vast array of biologically active molecules. The specific three-dimensional arrangement, or stereochemistry, of these molecules is often paramount to their pharmacological activity and safety profile. This compound serves as a readily available source of a specific stereocenter, (S), which can be incorporated early in a synthetic sequence.[1] This strategy is highly efficient for building complex chiral molecules.[1]

The molecule's utility is derived from three key structural features:

-

The (S)-Stereocenter: Provides the foundational chirality for the target molecule.

-

The Primary Amine: A nucleophilic handle that can be readily acylated, alkylated, or used in a variety of coupling reactions.

-

The meta-Nitro Group: A versatile functional group that can be retained or, more commonly, reduced to an aniline, providing a secondary site for diverse chemical modifications.

This guide will delve into the essential technical details required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its proper handling, storage, and application in chemical reactions. The hydrochloride salt form enhances stability and improves solubility in polar solvents, making it convenient for both storage and use in aqueous or alcoholic media.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 202.64 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Solubility | Soluble in water and polar organic solvents | [2][4] |

| Storage | Store in a cool, dry place away from light and moisture | [2] |

| Free Base CAS No. | 297730-25-7 | [5] |

| Free Base Formula | C₈H₁₀N₂O₂ | [5][6][7] |

| Free Base Mol. Wt. | 166.18 g/mol | [5][6][7] |

Note: Properties such as melting point can vary between batches and suppliers. Always refer to the lot-specific Certificate of Analysis.

Synthesis, Chiral Resolution, and Purification

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on the effective separation of enantiomers from a racemic mixture. While asymmetric synthesis routes exist, chiral resolution remains a robust and widely used industrial and laboratory method.

Causality of the Synthetic Strategy: Direct synthesis of the chiral amine is challenging. Therefore, a common and practical approach involves synthesizing the racemic amine first, which is often more straightforward and cost-effective. The critical step is the subsequent resolution, which separates the desired (S)-enantiomer from the unwanted (R)-enantiomer. The final salt formation with HCl serves to provide a stable, crystalline solid that is easy to handle and purify.

Experimental Protocol: Synthesis and Resolution

Part A: Synthesis of Racemic 1-(3-Nitrophenyl)ethanamine This process typically involves the reduction of 1-(3-nitrophenyl)ethanone oxime or a similar precursor.

-

Oxime Formation: Dissolve 1-(3-nitrophenyl)ethanone in ethanol, followed by the addition of hydroxylamine hydrochloride and a base (e.g., sodium acetate). Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting ketone.

-

Work-up: Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime.

-

Reduction: Dissolve the crude oxime in a suitable solvent like acetic acid. Add a reducing agent (e.g., zinc dust or catalytic hydrogenation with H₂/Pd-C) in portions while monitoring the internal temperature.

-

Isolation: After the reaction is complete, filter off the catalyst or inorganic salts. Neutralize the filtrate with a strong base (e.g., NaOH solution) to a pH > 10. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 1-(3-nitrophenyl)ethanamine.

Part B: Chiral Resolution using a Resolving Agent

-

Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of the (S)-amine with the L-tartaric acid should preferentially crystallize upon cooling or slow evaporation. The choice of solvent is critical here; it must be one in which the desired diastereomeric salt has lower solubility than the other.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

Part C: Liberation of the Free Amine and HCl Salt Formation

-

Liberation: Suspend the purified diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the pH is strongly basic (pH > 11), liberating the free (S)-amine.

-

Extraction: Extract the free amine into an organic solvent like dichloromethane or diethyl ether. Dry the organic layer and concentrate carefully to obtain the pure (S)-1-(3-nitrophenyl)ethanamine.

-

Salt Formation: Dissolve the purified (S)-amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise.[8]

-

Final Product: The hydrochloride salt will precipitate as a solid. Collect the product by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final, enantiomerically pure product.

Visualization of Synthetic Workflow

Caption: Workflow for Synthesis and Chiral Resolution.

Analytical Characterization for Quality Control

Rigorous analytical testing is non-negotiable to validate the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product. A multi-pronged approach ensures a comprehensive quality assessment.

The Logic of Self-Validation: Each analytical technique provides a piece of the puzzle. NMR and Mass Spectrometry confirm the chemical structure and molecular weight. Standard HPLC or GC can assess chemical purity (presence of other compounds). However, only a chiral method can confirm enantiomeric purity. The combination of these techniques creates a self-validating system where the results must be mutually consistent.

Key Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values must match the expected structure of this compound.

-

Mass Spectrometry (MS): Provides the molecular weight of the cation (the free amine), confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data to further validate the elemental composition.[9]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique for determining the enantiomeric purity or enantiomeric excess (e.e.). A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for their quantification.[9]

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column known for resolving chiral amines (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape.[9] A typical starting condition could be 90:10 n-hexane:isopropanol + 0.1% DEA.

-

Sample Preparation: Accurately prepare a dilute solution of the this compound sample in the mobile phase or a compatible solvent. Prepare a solution of the racemic standard for comparison.

-

Method Development: Inject the racemic standard. Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks within a reasonable run time.

-

Quantification: Inject the sample solution. Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention time from the racemic standard injection.

-

Calculation: Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100

Visualization of Analytical Workflow

Caption: Quality Control Analytical Workflow.

Applications in Pharmaceutical R&D

This compound is not an active drug itself but rather a key intermediate. Its value lies in its ability to be transformed into more complex molecules while retaining the crucial (S)-chirality.

-

Asymmetric Synthesis: It is a primary building block for APIs where a chiral benzylic amine is part of the core structure.

-

Derivatization of the Amine: The primary amine can be converted into amides, sulfonamides, or secondary/tertiary amines, each with distinct chemical and biological properties.

-

Transformation of the Nitro Group: The nitro group is a synthetic linchpin. It can be reduced to an aniline (NH₂), which opens up a new avenue of chemistry on the aromatic ring. This new amino group can be acylated, diazotized for conversion to other functional groups (e.g., -OH, -Cl, -Br), or used in cross-coupling reactions to build molecular complexity. This dual-functionality makes the starting material exceptionally versatile.[1]

For instance, in a hypothetical synthesis, the amine could be protected, the nitro group reduced, the resulting aniline could undergo a Buchwald-Hartwig amination, and finally, the protecting group on the chiral amine could be removed to reveal a complex, enantiomerically pure final product.

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

-

Toxicity: The compound is considered to have some level of toxicity and should be handled with care.[4]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug development and asymmetric synthesis is well-established. Its utility is rooted in its defined stereochemistry and the orthogonal reactivity of its amine and nitro functional groups. A disciplined approach to its synthesis, purification, and rigorous analytical characterization is essential to leveraging its full potential, ensuring the production of enantiomerically pure, high-quality target molecules for research and development.

References

-

(S)-1-(3-Nitrophenyl)ethanamine - ChemBK. [Link]

-

(S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications. [Link]

-

3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration - MDPI. [Link]

-

(1R)-1-(3-chloro-2-nitrophenyl)ethanamine | C8H9ClN2O2 | PubChem. [Link]

- WO 2015/155664 A1 - Google P

-

1-(3-Nitrophenyl)ethanamine | C8H10N2O2 | PubChem. [Link]

- CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google P

-

A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride - Taylor & Francis Online. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-(3-Nitrophenyl)ethanamine synthesis - chemicalbook [chemicalbook.com]

- 7. 1-(3-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

Technical Guide to the Solubility Profiling of (S)-1-(3-nitrophenyl)ethanamine hydrochloride

A Senior Application Scientist's Perspective on Methodologies and Critical Parameters in Early-Phase Drug Development

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of the chiral intermediate (S)-1-(3-nitrophenyl)ethanamine hydrochloride. While specific quantitative solubility data for this compound is not extensively published, this document serves as a detailed procedural and theoretical whitepaper for researchers, scientists, and drug development professionals. It outlines the critical importance of solubility in pharmaceutical development, details a robust experimental protocol for its determination via the equilibrium shake-flask method, and describes the necessary analytical quantification using High-Performance Liquid Chromatography (HPLC). The guide emphasizes the causality behind experimental choices and provides a self-validating workflow to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a foundational physicochemical property in drug discovery and development.[1] For an active pharmaceutical ingredient (API), its aqueous solubility is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[2] Poor solubility can lead to insufficient drug absorption, limiting the concentration of the drug in systemic circulation and hindering its ability to reach the pharmacological target.[1][3]

Therefore, characterizing the solubility profile of a compound like this compound, a chiral building block used in pharmaceutical synthesis, is an essential first step.[4] This early-stage assessment allows researchers to:

-

Identify Potential Bioavailability Challenges: Poor solubility is a primary reason for the failure of promising drug candidates.[5]

-

Guide Formulation Strategies: Understanding solubility in various solvents (aqueous and organic) informs the selection of appropriate excipients and delivery systems, such as salt formation or particle size reduction.[2][6]

-

Ensure Reliable In Vitro Assay Results: Undissolved compound can lead to unpredictable and erroneous outcomes in biological screening assays.[7]

This guide provides the necessary protocols to generate this crucial data with precision and accuracy.

Compound Profile: this compound

A clear understanding of the target molecule's basic properties is essential before commencing experimental work.

| Property | Value | Source(s) |

| Chemical Name | (S)-1-(3-nitrophenyl)ethan-1-amine hydrochloride | [8][9] |

| Synonyms | (αS)-α-Methyl-3-nitrobenzenemethanamine hydrochloride | [4][8] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [9] |

| Molecular Weight | 202.64 g/mol | [9] |

| Appearance | Light yellow to yellow solid/crystalline powder | [10] |

| CAS Number | 92259-19-3 | [9][10] |

The presence of an amine group makes the compound a weak base, and its hydrochloride salt form is intended to enhance aqueous solubility. The nitro group and phenyl ring contribute to its hydrophobicity.

Equilibrium Solubility Determination: The Shake-Flask Method (ICH Harmonised Guideline)

The most reliable method for determining thermodynamic (equilibrium) solubility is the shake-flask method.[2][11] This technique measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium under specific conditions.[6] The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period, allowing the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation. The supernatant is then separated and analyzed to determine the solute concentration.

Experimental Protocol

-

Preparation of Solvents: Prepare a panel of relevant solvents. For pharmaceutical applications, this should include:

-

Purified Water (e.g., Milli-Q® or equivalent)

-

pH-adjusted Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions)

-

Common Organic Solvents (e.g., Ethanol, Methanol, Acetonitrile) reflecting potential processing or formulation vehicles.

-

-

Addition of Solute: Add an excess amount of this compound to a series of glass vials (typically in triplicate for each solvent). "Excess" means enough solid material remains undissolved at the end of the experiment, which can be confirmed visually. A starting point could be adding 10-20 mg of the compound to 1 mL of solvent.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or orbital incubator. Agitate the samples at a consistent speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

-

Causality: Constant temperature control is crucial as solubility is highly temperature-dependent.[6] Agitation ensures maximal surface area contact between the solute and solvent to facilitate reaching equilibrium.

-

Trustworthiness: The equilibration time is critical. A minimum of 24 hours is standard, but for some compounds, 48 to 72 hours may be necessary.[7][11] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The point at which the concentration ceases to increase indicates that equilibrium has been achieved.[12]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let undissolved solids settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid artificially inflating the concentration measurement.

-

Method: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Method: Carefully withdraw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[13] The filter material must be validated to ensure it does not absorb the analyte.

-

-

Quantification: Accurately dilute the clear filtrate with an appropriate mobile phase and determine the concentration of the dissolved solute using a validated analytical method, as described in Section 4.[13]

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Analytical Quantification: Chiral HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of this compound in the saturated supernatant due to its high specificity, sensitivity, and reproducibility.[14] Given the chiral nature of the compound, a chiral stationary phase (CSP) is recommended to ensure enantiomeric purity and accurate quantification without interference.

Method Development Considerations

-

Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are highly effective for resolving a wide range of chiral amines.[14][15] An initial screening on columns like Chiralcel® OD-H or Chiralpak® AD is a common strategy.[16]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., ethanol or 2-propanol), is often used.[16]

-

Mobile Phase Additives: For basic compounds like amines, adding a small percentage (e.g., 0.1% v/v) of a basic modifier like diethylamine (DEA) to the mobile phase is critical.[16] This improves peak shape and resolution by minimizing undesirable ionic interactions with the stationary phase.

-

Detection: UV detection is suitable for this compound due to the presence of the nitrophenyl chromophore. A detection wavelength should be chosen based on the compound's UV absorbance maximum.

Generalized HPLC Protocol

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. From this stock, create a series of calibration standards (e.g., 5-6 points) covering the expected concentration range of the solubility samples.

-

Calibration: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The curve must have a correlation coefficient (r²) of ≥ 0.999 to be considered linear and reliable.

-

Sample Analysis: Inject the filtered and diluted samples from the solubility experiment.

-

Concentration Calculation: Using the peak area from the sample chromatogram and the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Final Solubility Calculation: Correct this value for the dilution factor used during sample preparation to determine the final solubility in the original solvent, typically reported in mg/mL or µg/mL.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison of solubility across different conditions.

Table 1: Solubility Profile of this compound at 25°C

| Solvent System | pH (if applicable) | Mean Solubility (mg/mL) ± SD (n=3) | Qualitative Classification |

|---|---|---|---|

| Purified Water | ~5-6 (unbuffered) | Experimental Value | e.g., Sparingly Soluble |

| 0.1 M HCl | 1.2 | Experimental Value | e.g., Soluble |

| Acetate Buffer | 4.5 | Experimental Value | e.g., Slightly Soluble |

| Phosphate Buffer | 6.8 | Experimental Value | e.g., Very Slightly Soluble |

| Phosphate Buffer | 7.4 | Experimental Value | e.g., Very Slightly Soluble |

| Ethanol (95%) | N/A | Experimental Value | e.g., Freely Soluble |

| Methanol | N/A | Experimental Value | e.g., Freely Soluble |

Note: This table is a template. Values must be determined experimentally.

The pH of the aqueous media is expected to have a significant impact on the solubility of this amine salt. Solubility should be highest at low pH where the amine is fully protonated and decrease as the pH approaches and surpasses the pKa of the corresponding free base, where the less soluble, non-ionized form begins to predominate.

Conclusion

This technical guide establishes a robust, scientifically-grounded framework for the experimental determination of the solubility of this compound. By adhering to the detailed shake-flask protocol and employing a validated chiral HPLC method for quantification, researchers can generate reliable and reproducible data. This information is indispensable for making informed decisions during lead optimization, pre-formulation, and process development, ultimately mitigating risks and accelerating the path to a viable pharmaceutical product.

References

-

The Importance of Solubility for New Drug Molecules. (2020). Molecules, 25(10), 2306. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. Available at: [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available at: [Link]

-

Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Al-Tel, T. H., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available at: [Link]

-

ChemBK. (2024). (S)-1-(3-Nitrophenyl)ethanamine. Available at: [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

-

Al-Majed, A. A. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

-

Best Price for Research R&D Applications. (n.d.). (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. Available at: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. chembk.com [chembk.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. crystallizationsystems.com [crystallizationsystems.com]

- 7. enamine.net [enamine.net]

- 8. chemscene.com [chemscene.com]

- 9. echemi.com [echemi.com]

- 10. 1-(3-nitrophenyl)ethanaMine hydrochloride CAS#: 92259-19-3 [m.chemicalbook.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 16. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Stability and Storage of (S)-1-(3-nitrophenyl)ethanamine Hydrochloride

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for (S)-1-(3-nitrophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with field-proven methodologies to ensure the integrity and longevity of this critical building block.

Introduction and Chemical Profile

This compound is a chiral primary amine hydrochloride salt. Its structure, featuring a stereocenter, a nitro-substituted aromatic ring, and an amine group, makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The stability of this compound is paramount to ensure its purity, reactivity, and ultimately, the safety and efficacy of the final drug product.

Chemical Structure:

-

Compound Name: this compound

-

Molecular Formula: C₈H₁₁ClN₂O₂[2]

-

Molecular Weight: 202.64 g/mol [3]

-

Appearance: White to light yellow crystalline solid[4]

The presence of a chiral center necessitates the use of stereospecific analytical methods to monitor for any racemization during storage or stress testing. The nitro group and the amine hydrochloride salt moiety are key determinants of its chemical reactivity and potential degradation pathways.

Physicochemical Properties and Stability Considerations

The stability of this compound is influenced by several key physicochemical properties. Understanding these is crucial for defining appropriate storage and handling procedures.

Hygroscopicity

Hydrochloride salts of amines have a tendency to be hygroscopic, meaning they can readily absorb moisture from the atmosphere.[5][6][7] This can lead to physical changes in the material, such as deliquescence, and can also catalyze chemical degradation reactions, like hydrolysis. While some hydrochloride salts can be engineered to be less hygroscopic, it is a critical parameter to assess for this compound.[5]

Photosensitivity

Compounds containing a nitroaromatic group are often susceptible to degradation upon exposure to light, particularly UV radiation.[8][9] Photodegradation can lead to complex reaction pathways and the formation of colored impurities. Therefore, protection from light is a primary consideration for storage and handling.

Thermal Stability

The thermal stability of the compound dictates the acceptable temperature range for storage and transport. Elevated temperatures can accelerate degradation reactions, leading to a decrease in purity and the formation of unwanted byproducts.

pH Stability in Aqueous Solutions

The stability of this compound in solution is highly dependent on pH. Amine salts are generally more stable in acidic conditions.[10] In neutral or alkaline solutions, the free amine can be liberated, which may be more susceptible to oxidation and other degradation pathways.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.[11][12][13][14] Based on the structure of this compound, the following degradation pathways are plausible:

-

Oxidation: The amine group is susceptible to oxidation, which can be promoted by heat, light, and the presence of metal ions.[11][14]

-

Photodegradation: The nitroaromatic ring can undergo photochemical reactions, leading to the formation of various degradation products.

-

Hydrolysis: While generally stable, under certain pH and temperature conditions, hydrolysis could be a potential degradation route.

-

Racemization: As a chiral compound, the potential for racemization at the stereocenter under stress conditions (e.g., heat, extreme pH) should be investigated using chiral analytical methods.[11]

Recommended Stability Testing Program

A comprehensive stability testing program should be implemented to establish the re-test period and recommend appropriate storage conditions.[15][16] This program should include long-term, accelerated, and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.[15][17]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the intrinsic stability of the molecule.[13][14][15]

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid state at 80°C for 48 hours |

| Photostability | ICH Q1B option 2 (exposure to 1.2 million lux hours and 200 watt hours/square meter) |

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to determine the shelf life and storage conditions under expected environmental scenarios.[16][18]

Table 2: ICH Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocols

Protocol for Hygroscopicity Assessment

-

Accurately weigh approximately 0.5 g of this compound.

-

Spread the powder evenly on a pre-weighed watch glass.

-

Place the sample in a humidity chamber maintained at 25°C and 80% relative humidity.

-

Monitor and record the weight change at regular intervals (e.g., every 20 minutes for the first few hours, then hourly) until a constant weight is achieved.[6]

-

Calculate the percentage of moisture absorbed.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.[11]

-

Column Selection: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential impurities.

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by analyzing samples from the forced degradation studies.

Visualization of Stability Testing Workflow

The following diagram illustrates a typical workflow for a comprehensive stability study.

Caption: Workflow for a comprehensive stability study.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential for degradation, the following storage and handling conditions are recommended for this compound:

-

Temperature: Store in a cool and dark place.[19][20] Refrigeration (2-8°C) is recommended for long-term storage.

-

Light: Protect from light at all times by storing in amber or opaque containers.[8][9]

-

Humidity: Store in a dry environment. The use of desiccants is advisable. Keep containers tightly closed to prevent moisture ingress.[19][20]

-

Inert Atmosphere: For long-term storage of high-purity material, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

-

Handling: Handle in a well-ventilated area.[1] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[1][21]

Conclusion